3-亚丙基吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

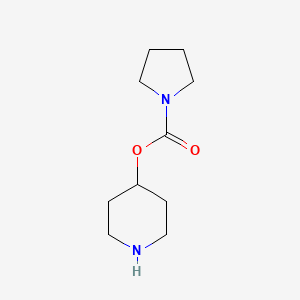

3-Propylidenepyrrolidine is a useful research compound. Its molecular formula is C7H13N and its molecular weight is 111.18 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Propylidenepyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Propylidenepyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propylidenepyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现

吡咯烷环是3-亚丙基吡咯烷的一部分,被医药化学家广泛用于获得用于治疗人类疾病的化合物 . 由于sp3杂化,对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖范围,人们对这种饱和支架的兴趣因能够有效地探索药效基团空间而增强 .

抗菌药物的开发

可以从3-亚丙基吡咯烷衍生的吡咯烷-2,3-二酮已被鉴定为铜绿假单胞菌的PBP3(青霉素结合蛋白)的潜在抑制剂 . 这一发现为靶向多重耐药菌株带来了机会 .

绿色化学

微波辅助有机合成(MAOS)在吡咯烷(包括3-亚丙基吡咯烷)合成中的应用产生了重大影响,提高了合成效率,同时也支持了绿色化学的新时代 .

药物设计中的结构多样性

像吡咯烷这样的杂原子饱和环系为药物设计中的结构多样性提供了更大的机会 . 这在临床活性药物的开发中尤其重要,这些药物越来越依赖于杂环支架的使用 .

5. 空间因素对生物活性的影响 吡咯烷环的碳的立体异构性突出了不同的立体异构体和取代基的空间取向如何导致候选药物不同的生物学特征 . 这是由于对映选择性蛋白的结合模式不同 .

药效基团空间的探索

吡咯烷环的sp3杂化增强了有效探索药效基团空间的可能性 . 这是药物发现领域的一个关键方面,其中识别药效基团(分子具有生物活性所必需的特征)是一个重要步骤 .

作用机制

- However, we can explore related pyrrolidine compounds to gain insights. Pyrrolidine derivatives have been studied for their pharmacological activities, including antiviral, anticancer, and anti-inflammatory effects .

Target of Action

Its potential therapeutic applications await exploration, and understanding its interactions with biological systems will be crucial for drug development . 🌟

生化分析

Biochemical Properties

3-Propylidenepyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 3-Propylidenepyrrolidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .

Cellular Effects

The effects of 3-Propylidenepyrrolidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Propylidenepyrrolidine can induce apoptotic cell death by modulating signaling pathways such as the Akt pathway . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 3-Propylidenepyrrolidine exerts its effects through various mechanisms. One key mechanism involves the binding of 3-Propylidenepyrrolidine to specific biomolecules, such as enzymes and receptors, which can result in enzyme inhibition or activation . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that further interact with cellular components, causing changes in gene expression and cellular function . Additionally, 3-Propylidenepyrrolidine can modulate the activity of signaling molecules, thereby influencing cellular pathways and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Propylidenepyrrolidine can change over time. Studies have shown that the stability and degradation of 3-Propylidenepyrrolidine can influence its long-term effects on cellular function . For example, prolonged exposure to 3-Propylidenepyrrolidine can lead to sustained changes in gene expression and cellular metabolism, which may result in long-term effects on cell viability and function . Additionally, the degradation products of 3-Propylidenepyrrolidine can also have biological activity, further complicating its temporal effects .

Dosage Effects in Animal Models

The effects of 3-Propylidenepyrrolidine vary with different dosages in animal models. At low doses, 3-Propylidenepyrrolidine may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ toxicity and neurotoxicity . Threshold effects have been observed, where a certain dosage level must be reached for 3-Propylidenepyrrolidine to exert its biological effects .

Metabolic Pathways

3-Propylidenepyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . Additionally, 3-Propylidenepyrrolidine can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Propylidenepyrrolidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of 3-Propylidenepyrrolidine in different cellular compartments . For example, 3-Propylidenepyrrolidine may be transported into the mitochondria or nucleus, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of 3-Propylidenepyrrolidine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-Propylidenepyrrolidine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression and cellular signaling pathways .

属性

CAS 编号 |

1563461-47-1 |

|---|---|

分子式 |

C7H13N |

分子量 |

111.18 g/mol |

IUPAC 名称 |

(3E)-3-propylidenepyrrolidine |

InChI |

InChI=1S/C7H13N/c1-2-3-7-4-5-8-6-7/h3,8H,2,4-6H2,1H3/b7-3+ |

InChI 键 |

ZSIXFAYVZOLAHC-XVNBXDOJSA-N |

SMILES |

CCC=C1CCNC1 |

手性 SMILES |

CC/C=C/1\CCNC1 |

规范 SMILES |

CCC=C1CCNC1 |

Pictograms |

Flammable; Corrosive |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470474.png)

![2-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-amine](/img/structure/B1470475.png)

![2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1470478.png)